2'-amino-1'-(3-chloro-4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-1’-(3-chloro-4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-1’-(3-chloro-4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate indole and quinoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2’-amino-1’-(3-chloro-4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
2’-amino-1’-(3-chloro-4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 2’-amino-1’-(3-chloro-4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile exerts its effects is complex and involves multiple pathways. It may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile .
Uniqueness
What sets 2’-amino-1’-(3-chloro-4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile apart is its spiro structure, which imparts unique chemical and physical properties. This structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H19ClN4O2 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2'-amino-1'-(3-chloro-4-methylphenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C24H19ClN4O2/c1-13-9-10-14(11-17(13)25)29-19-7-4-8-20(30)21(19)24(16(12-26)22(29)27)15-5-2-3-6-18(15)28-23(24)31/h2-3,5-6,9-11H,4,7-8,27H2,1H3,(H,28,31) |
InChI Key |
CPYAHXDKWJZHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)CCC3)C4(C5=CC=CC=C5NC4=O)C(=C2N)C#N)Cl |
Origin of Product |
United States |
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